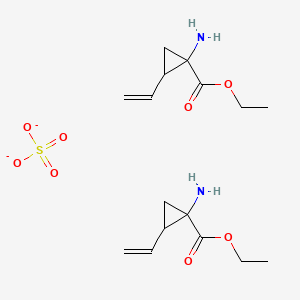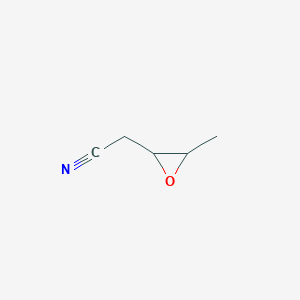
3-Methyloxiraneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyloxiraneacetonitrile is an organic compound with the molecular formula C₅H₇NO and a molecular weight of 97.12 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and a nitrile group, making it a versatile compound in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyloxiraneacetonitrile can be synthesized through various methods. One common approach involves the reaction of 3-methyl-2-butanone with hydrogen cyanide in the presence of a base to form the corresponding cyanohydrin, which is then cyclized to form the oxirane ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyloxiraneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Amines and other reduced forms.
Substitution: Functionalized derivatives with varied substituents.
Aplicaciones Científicas De Investigación
3-Methyloxiraneacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and nitriles.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyloxiraneacetonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in enzyme-catalyzed processes and in the synthesis of bioactive compounds .
Comparación Con Compuestos Similares
Acetonitrile: A simpler nitrile compound with the formula CH₃CN.
Oxirane: The parent compound of the oxirane ring structure.
Methyloxirane: Similar to 3-Methyloxiraneacetonitrile but lacks the nitrile group.
Uniqueness: this compound is unique due to the presence of both the oxirane ring and the nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler compounds .
Propiedades
Número CAS |
336105-57-8 |
|---|---|
Fórmula molecular |
C5H7NO |
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
2-(3-methyloxiran-2-yl)acetonitrile |
InChI |
InChI=1S/C5H7NO/c1-4-5(7-4)2-3-6/h4-5H,2H2,1H3 |
Clave InChI |
SWDMDPXWKJUIIF-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




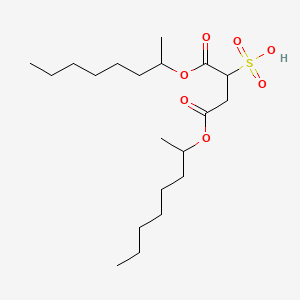
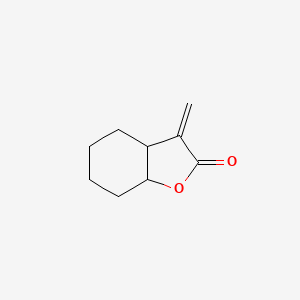

![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)

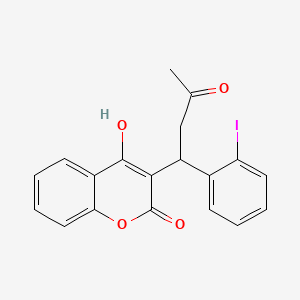
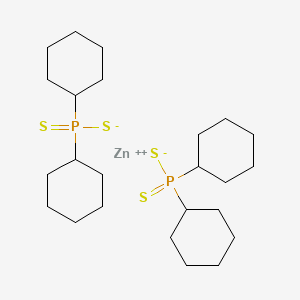
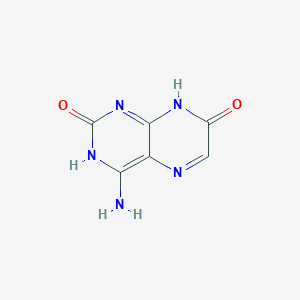


![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)
